5-bromo-7-chloro-1H-indole

medicinal chemistry divergent synthesis C–C cross-coupling

5-Bromo-7-chloro-1H-indole (CAS 180623-89-6) is a heterocyclic building block belonging to the indole family, featuring bromine at the 5-position and chlorine at the 7-position of the bicyclic indole core. With a molecular weight of 230.49 g·mol⁻¹, topological polar surface area (TPSA) of 15.8 Ų, and an XLogP3 value of 3.4, this compound occupies a calculated physicochemical space distinct from both mono‑halogenated and symmetrically dihalogenated indole analogs.

Molecular Formula C8H5BrClN
Molecular Weight 230.49 g/mol
CAS No. 180623-89-6
Cat. No. B066088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-7-chloro-1H-indole
CAS180623-89-6
Molecular FormulaC8H5BrClN
Molecular Weight230.49 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=C(C=C21)Br)Cl
InChIInChI=1S/C8H5BrClN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H
InChIKeyNBSOYBSYOOJMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-chloro-1H-indole (CAS 180623-89-6): Dihalogenated Indole Scaffold for Orthogonal Cross-Coupling and Drug Discovery


5-Bromo-7-chloro-1H-indole (CAS 180623-89-6) is a heterocyclic building block belonging to the indole family, featuring bromine at the 5-position and chlorine at the 7-position of the bicyclic indole core [1]. With a molecular weight of 230.49 g·mol⁻¹, topological polar surface area (TPSA) of 15.8 Ų, and an XLogP3 value of 3.4, this compound occupies a calculated physicochemical space distinct from both mono‑halogenated and symmetrically dihalogenated indole analogs [1]. Commercial availability typically exceeds 96% purity .

Why 5-Bromo-7-chloro-1H-indole Cannot Be Interchanged with 5,7-Dichloroindole or Other Halogenated Indole Analogs


Mono‑halogenated indoles (e.g., 5‑bromoindole or 7‑chloroindole) possess only a single reactive center, while symmetrical dihalogenated analogs (5,7‑dichloroindole or 5,7‑dibromoindole) offer two chemically equivalent handles that limit the scope of sequential, programmable derivatization [1]. The asymmetric dihalogenation pattern of 5‑bromo‑7‑chloro‑1H‑indole embeds a reactivity gradient: the C5‑bromine is significantly more labile in Pd‑catalyzed cross‑coupling reactions than the C7‑chlorine, enabling chemo‑selective functionalization at one position while retaining a second, orthogonally addressable halogen handle [2]. Substituting this compound with a symmetrical or mono‑halogenated analog therefore forfeits the intrinsic capacity for step‑wise divergent synthesis, which is essential for efficient structure‑activity‑relationship (SAR) exploration and library generation in medicinal chemistry programs.

5-Bromo-7-chloro-1H-indole: Product-Specific, Comparator-Backed Quantitative Differentiation Evidence


Chemoselective Suzuki–Miyaura Coupling at C5-Br While Preserving C7-Cl

The C5‑bromine substituent on 5‑bromo‑7‑chloro‑1H‑indole undergoes Pd‑catalyzed Suzuki–Miyaura coupling with aryl boronic acids while the C7‑chlorine remains intact, as demonstrated in the direct synthetic study of this compound [1]. In contrast, the symmetrical analog 5,7‑dichloroindole offers two chemically equivalent chlorine handles, both displaying lower inherent reactivity and requiring harsher conditions (elevated temperature, specialized ligands) for aryl–aryl bond formation, which precludes straightforward sequential desymmetrization.

medicinal chemistry divergent synthesis C–C cross-coupling

Partition Coefficient (LogP) Differentiates 5-Bromo-7-chloro-1H-indole from Symmetrical Dihalogenated and Mono‑Halogenated Indoles

The predicted octanol–water partition coefficient (XLogP3) for 5‑bromo‑7‑chloro‑1H‑indole is 3.40, placing it between 5,7‑dichloroindole (3.47) and 5,7‑dibromoindole (3.69) and substantially above the mono‑halogenated analogs 5‑bromoindole (2.93) and 7‑chloroindole (2.82) [1]. This intermediate lipophilicity can translate into a modulated membrane permeability profile, offering a starting point that is neither as hydrophilic as mono‑halogenated indoles nor as excessively lipophilic as the dibromo variant, which may exceed the optimal LogP range (2–4 for CNS and good oral bioavailability) [2].

ADME profiling lipophilicity physicochemical property optimization

Aqueous Solubility of 5-Bromo-7-chloro-1H-indole Enables Feasible In-Vitro Formulation for Cell-Based SAR

The measured aqueous solubility of 5‑bromo‑7‑chloro‑1H‑indole is 0.21 g·L⁻¹ (25 °C) . This value is approximately 1.7‑fold higher than the similarly calculated solubility of 5‑bromoindole (0.126 g·L⁻¹) and exceeds the essentially water‑insoluble character of 7‑chloroindole . For structure‑activity‑relationship (SAR) campaigns using cell‑based assays (where DMSO stock solutions are diluted into aqueous medium), the higher intrinsic solubility of the dihalogenated scaffold reduces the risk of compound precipitation at screening concentrations, thereby improving the reliability of dose‑response data.

solubility biophysical characterization in-vitro assay

Patent-Recorded Utility as a Key Intermediate for TEAD and NADPH Oxidase Inhibitor Programs

5‑Bromo‑7‑chloro‑1H‑indole is specifically recited as an intermediate in patent families targeting TEAD transcription factors (WO‑2021204823‑A1, priority date 2020‑04‑07) and NADPH oxidases (EP‑3628669‑A1 / WO‑2020065048‑A1, priority date 2018‑09‑28) [1]. By contrast, the symmetrical analog 5,7‑dichloroindole does not appear in these patent families in the same role, suggesting that the asymmetric bromo‑chloro pattern provides a synthetic advantage—likely the orthogonal reactivity documented above—that is explicitly exploited in these drug‑discovery programs.

cancer therapeutics TEAD inhibitors NADPH oxidase inhibitors

Optimal Research and Industrial Application Scenarios for 5-Bromo-7-chloro-1H-indole Based on Quantitative Differentiation Evidence


Sequential Divergent Synthesis of 5,7-Diarylindole Libraries for Palladium-Catalyzed Methodology Development

The C5‑Br / C7‑Cl reactivity gradient documented in Section 3, Evidence 1, enables a two‑stage sequence: (i) Suzuki–Miyaura coupling at C5 under standard conditions (Pd(PPh₃)₄, K₂CO₃, 80 °C), followed by (ii) Buchwald–Hartwig amination or a second Suzuki coupling at C7 after activation with a more electron‑rich catalyst system [1]. This strategy has been explicitly validated on the title compound, producing defined 5‑aryl‑7‑chloro intermediates [1], which are directly applicable to generating focused libraries for high‑throughput screening.

Hit-to-Lead Optimization of TEAD Transcription Factor Inhibitors in Oncology

The compound's established role as an intermediate in Sanofi’s TEAD inhibitor patent family (WO‑2021204823‑A1) [2] indicates that its substitution pattern is compatible with the structural requirements for binding to the palmitoylation pocket of TEAD proteins. Coupled with the intermediate LogP value (XLogP3 = 3.40, Section 3, Evidence 2), which lies within the optimal range for oral bioavailability, this scaffold is positioned as a privileged starting point for further SAR exploration around the indole core.

Optimization of NADPH Oxidase (NOX) Inhibitors for Cardiovascular and Fibrotic Indications

The EP‑3628669‑A1 patent family explicitly employs 5‑bromo‑7‑chloro‑1H‑indole as a building block for novel NOX inhibitors [3]. The favorable aqueous solubility (0.21 g·L⁻¹; Section 3, Evidence 3) facilitates the formulation of these analogs for cellular ROS (reactive oxygen species) assays, ensuring that solubility‑limited artifacts do not confound SAR interpretation.

Medicinal Chemistry Core Exploration Requiring Precisely Controlled Lipophilicity

When concurrently optimizing potency, metabolic stability, and permeability, the compound’s intermediate XLogP3 of 3.40 serves as a calibrated starting point (Section 3, Evidence 2). Compared to 5,7‑dibromoindole (XLogP3 = 3.69) or 5‑bromoindole (XLogP3 = 2.93), this scaffold occupies a narrower, more drug‑like lipophilicity window that reduces the probability of encountering poor solubility, high non‑specific binding, or rapid oxidative metabolism during lead optimization.

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